KSD 2405
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVJCVWFVRATSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211035 | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
620-24-6 | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 620-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
KSD 2405: A Technical Guide on its Discovery, Antileishmanial Activity, and Postulated Mechanisms
For Immediate Release
This technical guide provides an in-depth overview of KSD 2405, a natural product identified as a potential antileishmanial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the discovery, quantitative biological data, and experimental protocols related to this compound.
Executive Summary
This compound is the identifier for the chemical compound 3-Hydroxybenzyl alcohol (CAS No. 620-24-6). Initially identified as an endogenous metabolite, its significance in the context of infectious diseases was highlighted by the discovery of its antileishmanial properties. This guide details the seminal research that led to its isolation from a fungal source and presents the available data on its bioactivity against Leishmania donovani. While the precise mechanism of action is yet to be fully elucidated, this paper outlines potential pathways based on the known effects of similar phenolic compounds on protozoan parasites.
Discovery and History
This compound (3-Hydroxybenzyl alcohol) was identified as a bioactive secondary metabolite through a bioassay-guided fractionation of extracts from the filamentous fungus Geosmithia langdonii.[1] The research, published in 2014 by Malak et al., aimed to discover new antileishmanial compounds from natural sources.[1] The fungus was cultured in various media, with the ethyl acetate (B1210297) extract from the potato dextrose broth (PDB) culture showing the highest potency against Leishmania donovani, the causative agent of visceral leishmaniasis.[1] Subsequent isolation and spectroscopic analysis of the active extract led to the identification of 3-Hydroxybenzyl alcohol among other active metabolites.[1]
Quantitative Data: Antileishmanial Activity
The study by Malak et al. evaluated the in vitro activity of the isolated compounds against L. donovani promastigotes.[1] The results for 3-Hydroxybenzyl alcohol and other related compounds from the study are summarized in the table below.
| Compound Name | Identifier | Molecular Formula | Molecular Weight ( g/mol ) | IC50 against L. donovani (µM) |
| 3-Hydroxybenzyl alcohol | This compound | C₇H₈O₂ | 124.14 | 34.0 |
| 2,5-Dihydroxybenzaldehyde | - | C₇H₆O₃ | 138.12 | 3.3 |
| (+)-Epiepoformin | - | C₇H₈O₃ | 140.14 | 6.9 |
| 2,5-Dihydroxybenzyl alcohol | - | C₇H₈O₃ | 140.14 | 8.5 |
| 3-Hydroxytoluene | - | C₇H₈O | 108.14 | 9.2 |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments that would have been conducted in the discovery and evaluation of this compound.
Fungal Cultivation and Extraction
-
Organism: Geosmithia langdonii.
-
Culture Medium: Potato Dextrose Broth (PDB) is used for large-scale cultivation to maximize the production of secondary metabolites.
-
Incubation: The fungus is cultivated in the liquid medium under agitation for a specified period to allow for growth and metabolite secretion.
-
Extraction: The culture broth is filtered to separate the mycelium from the filtrate. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites. The organic extract is concentrated under vacuum to yield a crude extract for further analysis.
Bioassay-Guided Fractionation
This process involves separating the crude extract into fractions and testing each for biological activity to identify the active components.
In Vitro Antileishmanial Activity Assay
-
Parasite Culture: Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Plates are incubated for 72 hours at 26°C.
-
Parasite viability is assessed using a colorimetric method, such as the MTT assay, which measures metabolic activity.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentrations.
-
Signaling Pathways and Mechanism of Action
The specific signaling pathways in Leishmania donovani targeted by this compound have not yet been reported. However, based on the known antiprotozoal activities of phenolic compounds, several potential mechanisms can be postulated. Phenolic compounds are known to exert their effects through multiple mechanisms, often involving oxidative stress and disruption of cellular integrity.
The following diagram illustrates general potential mechanisms of action for phenolic compounds against Leishmania.
Potential Mechanisms Include:
-
Disruption of Plasma Membrane: Phenolic compounds can intercalate into the parasite's cell membrane, altering its fluidity and permeability, leading to leakage of intracellular components.
-
Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain can lead to a collapse of the mitochondrial membrane potential, decreased ATP production, and an increase in reactive oxygen species (ROS).
-
Enzyme Inhibition: Key enzymes in the parasite's unique metabolic pathways, such as those involved in redox defense (e.g., trypanothione reductase), could be inhibited.
-
Induction of Oxidative Stress: The accumulation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to parasite death.
Further research is required to determine which of these, or other, pathways are specifically modulated by this compound.
Conclusion and Future Directions
This compound (3-Hydroxybenzyl alcohol), a metabolite from the fungus Geosmithia langdonii, has been identified as a compound with moderate in vitro activity against Leishmania donovani. While its potency is less than that of other co-isolated metabolites, its simple phenolic structure presents a potential scaffold for medicinal chemistry optimization to enhance its antileishmanial efficacy.
Future research should focus on:
-
Elucidating the specific molecular target(s) and signaling pathways affected by this compound in Leishmania.
-
Conducting structure-activity relationship (SAR) studies to design more potent analogs.
-
Evaluating the efficacy of this compound and its derivatives in in vivo models of leishmaniasis.
-
Assessing the toxicity profile of these compounds against mammalian cells to determine their therapeutic index.
The discovery of this compound underscores the importance of natural products, particularly from fungal sources, as a valuable reservoir for new anti-infective drug leads.
References
KSD 2405 safety and handling guidelines
No Publicly Available Information for KSD 2405
A comprehensive search for safety and handling guidelines, preclinical and clinical data, and the mechanism of action for a compound designated "this compound" has yielded no publicly available information. This suggests that "this compound" may be an internal research compound, a discontinued (B1498344) project, or a designation not yet disclosed in public scientific literature or regulatory filings.
Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, direct correspondence with the originating research institution or company, or search for publications and patents using alternative compound names or identifiers if available.
No Publicly Available Data for KSD 2405 Prevents In-Depth Technical Guide
A comprehensive search for the solubility and biological activity of a compound designated as KSD 2405 has yielded no publicly available scientific data. As a result, the creation of an in-depth technical guide, as requested, is not possible at this time.
Searches for "this compound" did not identify a specific chemical entity within drug development or life sciences research contexts. The searches primarily returned information on industrial products, including a coating agent named "Enviroline 2405" and a polycarbonate material, "Makrolon® 2405". One chemical vendor lists a "this compound" with the CAS number 620-24-6, which corresponds to Benzyl Disulfide. However, there is no associated research literature detailing its solubility in various solvents or its mechanism of action in a biological system, which are critical for the requested guide.
Without any quantitative data on the solubility of this compound in different solvents, a comparative data table cannot be constructed. Furthermore, the absence of any published studies means there are no established experimental protocols for determining its solubility that can be detailed.
Crucially, no information was found regarding any signaling pathways or biological mechanisms of action associated with a compound named this compound. This lack of data makes it impossible to create the requested diagrams of signaling pathways, experimental workflows, or logical relationships.
Therefore, the core requirements of the request—a technical guide with data presentation, experimental protocols, and visualizations for an audience of researchers and drug development professionals—cannot be fulfilled due to the absence of foundational scientific information on a compound with the designation this compound.
Olaparib: An In-Depth Technical Guide to Degradation and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation and stability of olaparib (B1684210), a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers. Understanding the degradation pathways and stability profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and outlines the analytical methods for stability assessment.
Summary of Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Olaparib has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.
The results indicate that olaparib is most susceptible to degradation under basic and acidic hydrolytic conditions, with significant degradation also observed under oxidative stress.[1][2] The drug demonstrates good stability under neutral, thermal, and photolytic conditions.[2][3]
Quantitative Degradation Data
The following table summarizes the percentage of olaparib degradation observed under various stress conditions from different studies.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference |
| Acid Hydrolysis | 5 M HCl | 30 min | 12.69% | [4] |
| 1 M HCl | 60 °C | Marked Degradation | ||
| 1N HCl | 80 °C, 1 hour | Significant Degradation | ||
| Base Hydrolysis | 1 M NaOH | 60 °C | Extensive Degradation | |
| 1N NaOH | 80 °C, 1 hour | Stable | ||
| 0.2 M NaOH | 70 °C, 10 hours | Labile | ||
| Oxidative | 15% H₂O₂ (w/w) | 60 °C | Slight Degradation | |
| 30% H₂O₂ | 80 °C, 1 hour | 13.92% | ||
| Thermal | 70 °C | 3 hours | No Degradation | |
| Photolytic | UV light | - | No Degradation | |
| Neutral Hydrolysis | Water | 60 °C | Stable |
Degradation Pathway of Olaparib
Under stress conditions, olaparib degrades into several products. The primary degradation pathway involves the hydrolysis of the amide bond in the piperazine (B1678402) ring under both acidic and basic conditions, leading to the formation of DP-O1 and DP-O2. Oxidative stress results in the formation of other degradation products, including DP-O4.
Experimental Protocols for Forced Degradation
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections describe the protocols used for the forced degradation of olaparib.
General Sample Preparation
A stock solution of olaparib is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. For the stress studies, an aliquot of the stock solution is subjected to the conditions outlined below.
Acid Degradation
-
A standard solution of 5 mL olaparib is taken in a 50 mL volumetric flask.
-
To this, 2.5 mL of 5 M HCl is added.
-
The mixture is kept for 30 minutes.
-
After the specified time, the solution is neutralized with 2.5 mL of 5 M NaOH.
-
The final volume is made up to 50 mL with the mobile phase.
Base Degradation
-
A standard solution of 5 mL olaparib is placed in a 50 mL volumetric flask.
-
2.5 mL of 5 M NaOH is added to the flask.
-
The solution is maintained for 30 minutes.
-
Neutralization is carried out with 2.5 mL of 5 M HCl.
-
The volume is adjusted to 50 mL with the mobile phase.
Oxidative Degradation
-
A solution of olaparib is treated with a specified concentration of hydrogen peroxide (e.g., 15% w/w or 30%).
-
The reaction is allowed to proceed at a controlled temperature (e.g., 60°C or 80°C) for a defined period.
-
The resulting solution is then prepared for analysis.
Thermal Degradation
-
A powdered sample of olaparib is spread as a thin layer on a petri dish.
-
The sample is placed in a hot air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).
-
After exposure, a known amount of the sample is dissolved and diluted for analysis.
Photolytic Degradation
-
Olaparib solution or solid sample is exposed to UV light.
-
The exposure is carried out for a specified duration to assess photosensitivity.
-
The sample is then prepared and analyzed for any degradation.
Stability-Indicating Analytical Methods
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the drug substance from its degradation products. For olaparib, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique.
RP-HPLC Method Parameters
The following table summarizes a typical RP-HPLC method used for the analysis of olaparib and its degradation products.
| Parameter | Condition | Reference |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 3.5) : Methanol (50:50 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm | |
| Injection Volume | 20 µL | |
| Retention Time | ~4.32 min |
Method Validation
The stability-indicating RP-HPLC method for olaparib has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The method is able to resolve olaparib from its degradation products and any excipients, ensuring that the peak for the active ingredient is pure.
-
Linearity: A linear relationship between the concentration of olaparib and the detector response is observed over a specified range (e.g., 80 µg/mL to 120 µg/mL), with a correlation coefficient (R²) of approximately 0.998.
-
Accuracy: The accuracy of the method is confirmed by recovery studies, with percentage recovery typically falling within the acceptable range of 98-102%.
-
Precision: The method demonstrates good precision, with the relative standard deviation (RSD) for replicate injections being well below the acceptance criteria of 2%.
-
Robustness: The method is shown to be robust, with minor variations in parameters such as mobile phase composition and flow rate not significantly affecting the results.
Conclusion
This technical guide has summarized the key aspects of olaparib's degradation and stability. The drug is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The primary degradation pathway involves the cleavage of the amide bond in the piperazine moiety. A validated stability-indicating RP-HPLC method is available for the quantitative determination of olaparib in the presence of its degradation products. This information is vital for the development of stable formulations and for ensuring the quality and safety of olaparib-containing drug products. Further research could focus on the complete structural elucidation of all degradation products and the kinetics of the degradation processes.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Preparing Stock Solutions for Novel Research Compounds: A General Protocol
Application Note: The following protocols provide a generalized framework for the preparation of stock solutions for novel or uncharacterized research compounds, referred to herein as "KSD 2405". Given that the specific physicochemical properties of "this compound" are not publicly available, it is imperative for the researcher to first determine these properties, particularly solubility, to ensure the preparation of an accurate and stable stock solution.
Preliminary Assessment: Solubility Testing
Prior to preparing a stock solution, it is crucial to determine the solubility of the compound in various common laboratory solvents.[1][2] This step will identify the most appropriate solvent for dissolution and help in selecting a suitable concentration for the stock solution.
Experimental Protocol: Qualitative Solubility Assessment
-
Aliquot the Compound: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into several separate, labeled microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a different solvent. A recommended panel of solvents includes:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
-
Mixing: Vortex each tube vigorously for 30-60 seconds.
-
Observation: Visually inspect each tube for undissolved particulate matter. If the compound has dissolved, add another aliquot of the compound to determine if a higher concentration can be achieved. If the compound has not dissolved, gently warm the solution (e.g., to 37°C) and vortex again to see if solubility is temperature-dependent.
-
Record Observations: Note the solvents in which the compound is fully soluble, partially soluble, or insoluble.
Data Presentation: Solubility Summary Table
The results of the solubility assessment should be recorded in a clear and organized manner.
| Solvent | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |
| DMSO | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| PBS, pH 7.4 | 25 | |
| Deionized Water | 25 |
Preparation of a Concentrated Stock Solution
Once a suitable solvent has been identified, a concentrated stock solution can be prepared. Stock solutions are advantageous as they are generally more stable and reduce the potential for bacterial growth compared to working solutions.[3]
Experimental Protocol: Molar Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in a selected solvent (e.g., DMSO). The user will need to know the molecular weight (MW) of this compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, anhydrous)
-
Analytical balance
-
Volumetric flask or appropriate sterile, conical tube
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution:
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM solution with a hypothetical MW of 450.5 g/mol :
-
Mass (g) = 0.010 mol/L x 0.010 L x 450.5 g/mol = 0.04505 g = 45.05 mg
-
-
-
Weigh the Compound: Accurately weigh out the calculated mass of this compound using an analytical balance.
-
Dissolve the Compound: Transfer the weighed compound to the volumetric flask or conical tube. Add a portion of the selected solvent (e.g., about 70-80% of the final volume).
-
Ensure Complete Dissolution: Cap the container and vortex thoroughly until all of the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.
-
Bring to Final Volume: Once the compound is fully dissolved, add the solvent to reach the final desired volume.
-
Mix and Aliquot: Mix the solution thoroughly one final time. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light.
Data Presentation: Stock Solution Parameters
| Parameter | Value |
| Compound Name | This compound |
| Molecular Weight ( g/mol ) | User to input |
| Stock Concentration (mM) | 10 |
| Solvent | User to select |
| Storage Temperature (°C) | -20 or -80 |
Visualization of Workflows
Diagram: Solubility Testing Workflow
Caption: Workflow for determining the qualitative solubility of this compound.
Diagram: Stock Solution Preparation Workflow
Caption: Step-by-step protocol for preparing a concentrated stock solution.
References
Application Notes and Protocols for a Novel Kinase Inhibitor: KSD-2405
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "KSD 2405." The following application notes and protocols are provided as a comprehensive, illustrative template for the qualitative and quantitative analysis of a novel kinase inhibitor, herein referred to as KSD-2405. These protocols are based on standard methodologies in drug discovery and development and can be adapted for a specific compound of interest.
Application Note: KSD-2405
Compound Name: KSD-2405
Putative Mechanism of Action: KSD-2405 is a potent and selective, ATP-competitive inhibitor of the novel serine/threonine kinase, OncoKinase-1 (OK-1). Dysregulation of the OK-1 signaling pathway has been implicated in the proliferation and survival of various cancer cell lines. KSD-2405 is under investigation as a potential therapeutic agent for tumors exhibiting overexpression or constitutive activation of OK-1.
Key Applications:
-
Quantitative Analysis: Determination of in vitro potency (IC₅₀), cellular efficacy (EC₅₀), and binding affinity (Kᵢ).
-
Qualitative Analysis: Assessment of target engagement and downstream signaling pathway modulation in cellular models.
-
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Quantitative Analysis Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of KSD-2405 against its target, OK-1, using a luminescence-based kinase assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of KSD-2405 in 100% DMSO.
-
Create a serial dilution series of KSD-2405 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). A common starting concentration for the 12-point curve is 100 µM.
-
Prepare a solution of recombinant OK-1 enzyme and its specific peptide substrate in assay buffer.
-
Prepare a 1 mM ATP solution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the KSD-2405 dilution series to the wells of a 384-well white, flat-bottom plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 10 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution (final concentration typically at the Kₘ for ATP).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial kinase-glo luminescence reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized percent inhibition against the logarithm of the KSD-2405 concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| KSD-2405 | OK-1 | 15.2 | -1.1 | 0.99 |
| Staurosporine | OK-1 | 5.8 | -1.0 | 0.98 |
Cell-Based Proliferation Assay (EC₅₀ Determination)
This protocol details the measurement of the half-maximal effective concentration (EC₅₀) of KSD-2405 on the proliferation of a cancer cell line (e.g., HCT116) that is dependent on OK-1 activity.
Experimental Protocol:
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well clear, flat-bottom plate and allow them to adhere overnight.
-
Prepare a serial dilution of KSD-2405 in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the KSD-2405 dilutions. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for 4 hours.
-
Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the KSD-2405 concentration.
-
Fit the data to a 4PL curve to determine the EC₅₀ value.
-
Quantitative Data Summary:
| Compound | Cell Line | EC₅₀ (µM) | Assay | Timepoint |
| KSD-2405 | HCT116 | 0.25 | Proliferation | 72h |
| KSD-2405 | Normal Fibroblasts | > 50 | Proliferation | 72h |
Qualitative Analysis Protocols
Western Blot for Target Engagement and Pathway Modulation
This protocol is for assessing the ability of KSD-2405 to inhibit the phosphorylation of a known downstream substrate of OK-1 (Substrate-P) in a cellular context.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of KSD-2405 (e.g., 0, 0.1, 0.5, 2.0 µM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate-P and total Substrate-P. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Hypothetical signaling pathway of OncoKinase-1 (OK-1) and the inhibitory action of KSD-2405.
Caption: General experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: Go/No-Go decision-making logic for advancing a lead compound in drug discovery.
Application Notes and Protocols for the Analysis of Novel Compound KSD 2405 using HPLC and GC-MS
Disclaimer: As of December 2025, publicly available information on a compound specifically designated "KSD 2405" for analysis by HPLC and GC-MS is not available. The following application notes and protocols are provided as a detailed, generalized framework for the analysis of a novel small molecule compound, hypothetically named this compound, and are intended for use by researchers, scientists, and drug development professionals. These protocols should be adapted based on the actual physicochemical properties of the compound of interest.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in a research setting.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Solution: A stock solution of this compound (1 mg/mL) prepared in a suitable solvent (e.g., Acetonitrile or DMSO, depending on solubility). Working standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample matrix containing this compound should be processed to ensure the compound is in a soluble and injectable form. This may involve extraction, filtration, and dilution steps.
1.2. Chromatographic Conditions
A gradient elution is often a good starting point for a novel compound to determine the optimal separation conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Gradient Program | Time (min) |
1.3. Data Presentation
The following table summarizes hypothetical quantitative data for a calibration curve of this compound.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,123 |
| 50 | 758,990 |
| 100 | 1,520,456 |
1.4. Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification of this compound
This application note outlines a general procedure for the analysis of this compound by GC-MS, assuming the compound is volatile or can be derivatized to become volatile.
Experimental Protocol
2.1. Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Derivatization Reagent (if necessary): A suitable reagent to increase the volatility and thermal stability of this compound (e.g., BSTFA for silylation).
-
Standard Solution: A stock solution of this compound (1 mg/mL) in a volatile organic solvent (e.g., Methanol or Dichloromethane).
-
Sample Preparation: Samples containing this compound may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) and concentration prior to analysis.
2.2. GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
2.3. Data Presentation
The following table presents hypothetical data for the identification and quantification of this compound.
| Parameter | Value |
| Retention Time (RT) | 12.5 min |
| Molecular Ion (M+) | To be determined (e.g., m/z 280) |
| Key Fragment Ions | To be determined (e.g., m/z 150, 95, 77) |
| Quantification Ion | To be determined (e.g., m/z 150) |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
2.4. Logical Relationship Diagram for Method Development
Caption: Decision pathway for GC-MS method development for this compound.
3-Hydroxybenzyl Alcohol: A Comprehensive Reference Standard for Analytical and Biological Applications
Introduction
3-Hydroxybenzyl alcohol (3-HBA), a phenolic compound, serves as a crucial reference standard in a variety of analytical and research applications. Its well-defined chemical and physical properties make it an ideal candidate for the calibration of analytical instruments, quantification of related compounds, and as a control in biological assays. This document provides detailed application notes and protocols for the use of 3-Hydroxybenzyl alcohol as a reference standard, catering to the needs of researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use. The key properties of 3-Hydroxybenzyl alcohol are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 620-24-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-72 °C |
| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), and DMSO |
| Purity | ≥99% (as specified by supplier) |
Analytical Applications
3-Hydroxybenzyl alcohol is extensively utilized as a reference standard in various analytical techniques for the identification and quantification of the analyte in different matrices.
High-Performance Liquid Chromatography (HPLC)
Application: To develop a stability-indicating HPLC method for the quantification of 3-Hydroxybenzyl alcohol and its related substances. This method is applicable for quality control of raw materials and in studies investigating the degradation kinetics of 3-HBA.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxybenzyl alcohol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the corresponding concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the mobile phase, inject it into the HPLC system, and determine the concentration of 3-Hydroxybenzyl alcohol using the calibration curve.
Quantitative Data:
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow for HPLC Method Development:
Caption: Workflow for HPLC analysis using 3-HBA.
Gas Chromatography (GC)
Application: To determine the purity of 3-Hydroxybenzyl alcohol and quantify it in various samples, particularly for volatile and semi-volatile analyses.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxybenzyl alcohol reference standard and dissolve it in 10 mL of methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode as required).
-
-
Calibration and Analysis: Construct a calibration curve by injecting the working standard solutions. Analyze the sample under the same conditions to determine the concentration of 3-Hydroxybenzyl alcohol.
Quantitative Data:
| Parameter | Typical Value |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Workflow for GC Analysis:
Caption: Workflow for GC analysis using 3-HBA.
UV-Vis Spectrophotometry
Application: For the rapid quantification of 3-Hydroxybenzyl alcohol in simple matrices where interfering substances are minimal.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 3-Hydroxybenzyl alcohol in methanol or water with concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for 3-Hydroxybenzyl alcohol (typically around 275 nm).
-
Measure the absorbance of the standard solutions at the λmax.
-
-
Calibration and Analysis: Plot a calibration curve of absorbance versus concentration. Measure the absorbance of the sample solution and determine the concentration of 3-HBA from the calibration curve.
Quantitative Data:
| Parameter | Typical Value |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.997 |
| Molar Absorptivity (ε) | Dependent on solvent |
Biological Applications
Given its phenolic structure, 3-Hydroxybenzyl alcohol is a relevant reference standard in biological assays investigating antioxidant and cellular signaling pathways.
Antioxidant Activity Assays
Application: To serve as a reference standard in antioxidant capacity assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay Protocol:
-
Reagents: DPPH solution (0.1 mM in methanol), 3-Hydroxybenzyl alcohol standard solutions (various concentrations in methanol), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
In a 96-well plate, add 100 µL of different concentrations of the 3-HBA standard solution.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Scavenging Assay Protocol:
-
Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), 3-Hydroxybenzyl alcohol standard solutions, and a positive control.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of 3-HBA standard solution to 1 mL of the diluted ABTS solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Antioxidant Activity Data (Illustrative):
| Assay | IC50 of 3-HBA (µg/mL) | IC50 of Ascorbic Acid (µg/mL) |
| DPPH | To be determined experimentally | ~5-10 |
| ABTS | To be determined experimentally | ~2-5 |
Cellular Signaling Pathway Studies
Application: As a reference compound in studies investigating the modulation of cellular signaling pathways, such as the Nrf2 and MAPK pathways, which are often influenced by phenolic compounds.[1][2]
Workflow for Investigating Nrf2 Pathway Activation:
Caption: Workflow for Nrf2 pathway analysis.
Protocol for In Vitro Cell-Based Assays:
-
Cell Culture: Culture appropriate cell lines (e.g., HepG2, RAW 264.7) under standard conditions.
-
Treatment: Treat cells with various concentrations of 3-Hydroxybenzyl alcohol (prepared from a stock solution in DMSO and diluted in culture medium) for a specified duration.
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Nrf2, Nrf2, phospho-p38, p38, phospho-JNK, JNK) and appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform qPCR using primers for target genes (e.g., HO-1, NQO1 for the Nrf2 pathway).
-
Analyze the relative gene expression levels.
-
By using 3-Hydroxybenzyl alcohol as a reference standard, researchers can ensure the accuracy and reproducibility of their findings in these complex biological assays.
Disclaimer: The quantitative data provided in the tables are typical values and may vary depending on the specific experimental conditions, instrumentation, and the purity of the reference standard used. It is essential to validate these methods in your own laboratory. The biological applications are based on the known activities of similar phenolic compounds and provide a basis for further investigation.
References
Troubleshooting & Optimization
troubleshooting KSD 2405 solubility issues
KSD 2405 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic molecule, characterized by low aqueous solubility and high permeability. Its solubility is highly dependent on the solvent and pH. For optimal results, it is crucial to use recommended solvents and follow specific preparation protocols.
Q2: What are the recommended solvents for creating a stock solution of this compound?
A2: For initial stock solutions, high-purity, anhydrous-grade organic solvents are recommended. The most common and effective solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents like Ethanol and Dimethylformamide (DMF) can also be used, though they may be less effective.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions. The compound will likely not dissolve and may form a precipitate. A concentrated stock solution in an appropriate organic solvent (e.g., DMSO) should be prepared first and then serially diluted into the aqueous experimental medium.
Troubleshooting Guide
Issue 1: this compound precipitates when diluted into aqueous media for cell-based assays.
Possible Causes:
-
The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain solubility.
-
The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
The stock solution was not properly mixed or was stored improperly, leading to precipitation.
-
Interaction with components in the media (e.g., proteins, salts) is causing the compound to fall out of solution.
Solutions:
-
Optimize Final Solvent Concentration: Maintain a final DMSO concentration between 0.1% and 0.5% in your cell culture medium. Ensure your vehicle control experiments use the same final DMSO concentration.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific experimental medium. Avoid working at concentrations above this limit.
-
Use a Co-solvent: In some cases, adding a co-solvent like PEG 400 or Tween-80 to the final dilution can help maintain solubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a clear stock solution immediately before use. Vortex thoroughly after each dilution step.
Issue 2: Inconsistent results or low potency observed in in-vitro assays.
Possible Causes:
-
Poor solubility is leading to an inaccurate final concentration of the compound in the assay.
-
The compound is precipitating over the course of a long incubation period.
-
Adsorption of the lipophilic compound to plasticware (e.g., pipette tips, microplates).
Solutions:
-
Verify Solubility in Assay Buffer: Before conducting the full experiment, visually inspect the highest concentration of this compound in the assay buffer under a microscope to check for precipitation.
-
Incorporate a Surfactant: For cell-free biochemical assays, consider adding a non-ionic surfactant like Triton X-100 or Tween-20 (typically at 0.01%) to the buffer to improve solubility and prevent adsorption.
-
Use Low-Binding Plasticware: Employ low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.
-
Consider Formulation Strategies: For more complex assays, using a formulation approach with cyclodextrins (e.g., HP-β-CD) can enhance the solubility and stability of this compound in aqueous solutions.
Data & Protocols
Quantitative Solubility Data for this compound
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (25°C).
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | > 100 | > 250 | Recommended for primary stock solutions. |
| DMF | ~50 | ~125 | Alternative for stock solutions. |
| Ethanol (95%) | ~10 | ~25 | May require warming to fully dissolve. |
| Methanol | ~5 | ~12.5 | Lower solubility; not ideal for stock. |
| PBS (pH 7.4) | < 0.001 | < 0.0025 | Practically insoluble. |
| Water | < 0.001 | < 0.0025 | Practically insoluble. |
Note: Molar solubility is estimated based on a hypothetical molecular weight of 400 g/mol .
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
Methodology:
-
Weigh the Compound: Accurately weigh out 4 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex at room temperature for 5-10 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if dissolution is slow, but allow the solution to return to room temperature before use.
-
Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1-3 months) or -80°C for long-term storage.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Solvent system selection guide for this compound experiments.
optimizing KSD 2405 concentration for efficacy
Welcome to the technical support center for KSD-2405. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of KSD-2405 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the effective application of KSD-2405.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KSD-2405?
A1: KSD-2405 is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By binding to and inhibiting MEK1/2, KSD-2405 prevents the phosphorylation and activation of ERK1/2, a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial cell-based assays, we recommend a starting concentration range of 0.1 nM to 10 µM. A 10-point dose-response curve with 3-fold serial dilutions is advisable to determine the IC50 value in your specific cell line.
Q3: How should I dissolve and store KSD-2405?
A3: KSD-2405 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q4: Is KSD-2405 expected to be cytotoxic?
A4: Yes, as an inhibitor of the pro-survival MAPK/ERK pathway, KSD-2405 is expected to induce cell cycle arrest and/or apoptosis in sensitive cell lines, leading to a decrease in cell viability. The degree of cytotoxicity is dependent on the cell type and the concentration of KSD-2405 used.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of KSD-2405 concentration.
Issue 1: Lower than expected potency (High IC50 value).
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the KSD-2405 stock solution can lead to degradation.
-
Solution: Prepare fresh aliquots of the KSD-2405 stock solution from the lyophilized powder. Store aliquots at -80°C and use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Cell Line Insensitivity. The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors.
-
Solution: Verify the activation status of the MAPK/ERK pathway in your cell line (e.g., by checking for BRAF or RAS mutations). Consider using a positive control cell line known to be sensitive to MEK inhibition (e.g., A375 melanoma cells).
-
-
Possible Cause 3: High Serum Concentration. Serum contains growth factors that can activate parallel signaling pathways, potentially counteracting the effect of KSD-2405.
-
Solution: Reduce the serum concentration in your cell culture medium during the treatment period (e.g., to 1-2%). Ensure that the reduced serum concentration does not independently affect cell viability.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability in viability readouts.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consider using a multichannel pipette for better consistency.
-
-
Possible Cause 2: Edge Effects in Assay Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in compound concentration and cell health.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions can introduce significant variability.
-
Solution: Prepare a master mix for each concentration and use calibrated pipettes. Perform serial dilutions carefully and vortex briefly between each dilution step.
-
Issue 3: Discrepancy between target engagement and cellular effect.
-
Possible Cause 1: Redundant Signaling Pathways. Inhibition of MEK/ERK may be compensated for by the activation of other pro-survival pathways (e.g., PI3K/AKT).
-
Solution: Investigate the activation status of parallel pathways using techniques like Western blotting or phospho-kinase arrays. Consider combination therapies to co-target redundant pathways.
-
-
Possible Cause 2: Insufficient Treatment Duration. The phenotypic effect (e.g., decreased viability) may require a longer time to manifest after target inhibition.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired cellular outcome.
-
Data Presentation
Table 1: In Vitro Efficacy of KSD-2405 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.4 |
| HeLa | Cervical Cancer | Wild-type | > 10,000 |
Table 2: Target Engagement of KSD-2405 in A375 Cells
| KSD-2405 Conc. (nM) | p-ERK1/2 Inhibition (%) |
| 1 | 25.3 |
| 10 | 85.1 |
| 100 | 98.7 |
| 1000 | 99.2 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescent Assay
-
Cell Seeding:
-
Harvest and count cells, then resuspend in the appropriate culture medium to the desired density (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense 90 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of KSD-2405 in culture medium at 10x the final desired concentration.
-
Add 10 µL of the 10x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all experimental wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the KSD-2405 concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK1/2 Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of KSD-2405 (and a vehicle control) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensities using image analysis software.
-
Visualizations
Caption: KSD-2405 inhibits the MAPK signaling pathway.
Caption: Workflow for IC50 determination of KSD-2405.
Caption: Troubleshooting low potency of KSD-2405.
common experimental errors with KSD 2405
Welcome to the technical support center for KSD 2405. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Issue: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent compound solubility or stability. This compound can be prone to precipitation in aqueous media if not prepared and stored correctly.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: Always prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before diluting to the final concentration in your cell culture medium.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize degradation from repeated freezing and thawing.
-
Verify Final Concentration: After diluting to your final aqueous-based media, visually inspect for any signs of precipitation. If observed, consider using a lower final concentration or incorporating a small percentage of a solubilizing agent like Pluronic F-68, if compatible with your cell type.
-
2. Issue: My Western blot results show unexpected changes in off-target proteins.
-
Possible Cause: At higher concentrations, this compound may exhibit off-target effects. The selectivity of the compound is dose-dependent.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is critical to determine the optimal concentration range for your specific cell line and target. We recommend a concentration range finding experiment starting from 1 nM up to 10 µM.
-
Consult Selectivity Data: Refer to the provided kinase selectivity profile to identify potential off-target interactions and choose appropriate control experiments.
-
Use Control Compounds: Include a structurally unrelated inhibitor for the same target, if available, to confirm that the observed phenotype is specific to this compound's primary mechanism of action.
-
3. Issue: I am not observing the expected downstream signaling inhibition.
-
Possible Cause: The timing of your experiment may not be optimal for observing the peak effect of this compound.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Treat your cells with this compound at a fixed concentration and collect samples at various time points (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for your endpoint.
-
Check Cell Line Doubling Time: The efficacy of this compound can be cell-cycle dependent. Ensure your treatment duration is appropriate for the doubling time of your cell line.
-
Verify Target Expression: Confirm that your cell line expresses the intended target of this compound at a sufficient level.
-
Data & Protocols
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | 100 mM |
| Ethanol | 25 mM |
| PBS (pH 7.4) | < 10 µM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | HeLa, A549 | 10 nM - 20 µM |
| Western Blot (Target Phosphorylation) | MCF7 | 100 nM - 5 µM |
| Kinase Assay (Biochemical) | N/A | 1 nM - 1 µM |
Experimental Protocols
Protocol 1: General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Target Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated target and total target overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visual Guides
Signaling & Experimental Workflows
KSD 2405 interfering with assay results
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the small molecule KSD 2405 in their experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it showing activity across multiple, unrelated assays?
This compound is an investigational compound designed as a kinase inhibitor. However, it has been observed to act as a "frequent hitter" in various high-throughput screening (HTS) campaigns. This suggests that this compound may be a Pan-Assay Interference Compound (PAINS), which can produce false-positive results through non-specific mechanisms rather than direct, selective interaction with the intended target.[1][2][3]
Q2: What are the most likely mechanisms of assay interference for this compound?
Based on its physicochemical properties and observed behavior, this compound is suspected to interfere with assays primarily through two mechanisms:
-
Colloidal Aggregation: At micromolar concentrations typically used in screening, this compound can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition of enzyme activity.[4][5] This is a common mechanism for many promiscuous inhibitors discovered in HTS.
-
Fluorescence Interference: this compound exhibits intrinsic fluorescence (autofluorescence) at certain wavelengths and can also absorb light in the UV-visible spectrum, potentially quenching the fluorescence of reporter molecules in an assay (an "inner filter effect").
Q3: My fluorescence-based kinase assay shows potent inhibition by this compound. How can I determine if this is a genuine result or an artifact?
To differentiate between genuine inhibition and assay interference, it is crucial to perform a series of counter-assays and control experiments. A logical workflow can help dissect the observed activity. Start by checking for autofluorescence of the compound and then assess for non-specific inhibition due to aggregation.
Q4: I am observing a decrease in signal in my luciferase-based reporter assay. Could this compound be responsible?
Yes, it is possible. Small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal that could be misinterpreted as a biological effect. It is recommended to perform a direct luciferase inhibition assay to rule out this possibility.
Troubleshooting Guides
Issue 1: this compound Shows Potent, Dose-Dependent Inhibition in a Fluorescence-Based Kinase Assay
Possible Cause:
-
Autofluorescence of this compound is artificially increasing the background signal.
-
This compound is quenching the fluorescence of the assay's reporter molecule.
-
This compound is forming aggregates that are non-specifically inhibiting the kinase.
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Prepare serial dilutions of this compound in the assay buffer, without the kinase or other assay reagents.
-
Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent and may be contributing to your signal.
-
-
Test for Aggregation-Based Inhibition:
-
Repeat the kinase assay with the inclusion of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.
-
If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the inhibition is mediated by colloidal aggregation.
-
-
Perform an Orthogonal Assay:
-
Use an assay with a different detection method (e.g., a luminescence-based or absorbance-based assay) to confirm the inhibitory activity of this compound. If the compound is not active in the orthogonal assay, the original result is likely an artifact.
-
Issue 2: Inconsistent IC50 Values for this compound Across Different Experiments
Possible Cause:
-
The formation of this compound aggregates is sensitive to minor variations in experimental conditions, such as buffer composition, pH, and incubation time.
-
Time-dependent inhibition due to covalent modification of the target protein.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that all assay parameters, including buffer components, pH, temperature, and incubation times, are kept consistent between experiments.
-
Pre-incubation Test: To check for time-dependent inhibition, pre-incubate the kinase and this compound for varying lengths of time before adding the substrate to start the reaction. If the IC50 decreases with longer pre-incubation times, it may suggest covalent modification.
Quantitative Data Summary
The following tables summarize hypothetical data from troubleshooting experiments for this compound.
Table 1: Effect of Detergent on this compound IC50 in a Fluorescence-Based Kinase Assay
| Compound | IC50 (µM) without Triton X-100 | IC50 (µM) with 0.01% Triton X-100 | Fold Shift in IC50 |
| This compound | 1.2 | 48.5 | 40.4 |
| Staurosporine (Control) | 0.05 | 0.06 | 1.2 |
This data illustrates a significant shift in the IC50 of this compound in the presence of a detergent, strongly suggesting aggregation-based inhibition.
Table 2: Autofluorescence of this compound
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 (Buffer) | 52 |
| 1 | 258 |
| 5 | 1340 |
| 10 | 2675 |
| 20 | 5410 |
This data shows a concentration-dependent increase in fluorescence, confirming that this compound is autofluorescent at the assay wavelengths.
Experimental Protocols
Protocol 1: Aggregation Counter-Assay
Objective: To determine if the inhibitory activity of this compound is due to the formation of colloidal aggregates.
Materials:
-
Kinase of interest
-
Substrate and cofactors (e.g., ATP)
-
Assay buffer
-
This compound and control inhibitor (e.g., Staurosporine)
-
0.1% Triton X-100 solution
-
Microplate reader
Methodology:
-
Prepare two sets of serial dilutions of this compound and the control inhibitor in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.
-
Add the kinase to all wells and incubate according to the standard assay protocol.
-
Initiate the reaction by adding the substrate and ATP.
-
Measure the kinase activity using the microplate reader.
-
Calculate the IC50 values for both compounds in the presence and absence of Triton X-100. A significant increase in the IC50 for this compound in the presence of the detergent indicates aggregation-based inhibition.
Protocol 2: Autofluorescence Measurement
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer in a microplate.
-
Include wells with only the assay buffer as a negative control.
-
Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Plot the relative fluorescence units (RFU) against the concentration of this compound. A concentration-dependent increase in RFU indicates autofluorescence.
Visualizations
Caption: Hypothetical signaling pathway involving the target kinase.
Caption: Workflow for identifying this compound assay interference.
Caption: Relationship between this compound and interference mechanisms.
References
- 1. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. benchchem.com [benchchem.com]
- 4. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promiscuous_Inhibitors_1 [macro.lsu.edu]
how to store KSD 2405 for long-term stability
Technical Support Center: KSD 2405
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for the novel research compound this compound. Please note that this compound is a hypothetical compound for the purposes of this guide, and the data presented is based on general best practices for small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored under different conditions depending on its form (lyophilized powder or in solution).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use an appropriate solvent such as DMSO. Detailed steps are provided in the Experimental Protocols section.
Q3: What is the expected stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to store aliquots at -80°C.
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh working solutions from a new aliquot for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a reliable method such as UV-Vis spectroscopy or HPLC. | |
| Precipitate formation in the stock solution | Poor solubility or supersaturation. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a lower concentration. |
| Contamination. | Filter the stock solution through a 0.22 µm syringe filter. Always use sterile tubes and pipette tips. | |
| Low or no observable activity | Inactive compound. | Confirm the identity and purity of this compound using analytical methods like LC-MS or NMR. |
| Incorrect experimental setup. | Review your experimental protocol to ensure all steps are followed correctly. Include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | ≥ 24 months | Store in a desiccator, protected from light. |
| 4°C | 12 months | For short-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | For short-term use. |
Table 2: Stability of this compound in DMSO at -20°C
| Time Point | Purity (%) by HPLC |
| Initial | 99.8% |
| 1 Week | 99.5% |
| 2 Weeks | 99.1% |
| 1 Month | 98.2% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials: this compound (lyophilized powder), Anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. e. Centrifuge briefly to collect the solution at the bottom of the tube. f. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. g. Store the aliquots at -80°C.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
addressing batch-to-batch variability of KSD 2405
Welcome to the technical support center for KSD 2405, a selective inhibitor of MEK1 and MEK2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation. Several factors related to assay conditions, cell culture practices, and compound handling can contribute to this variability.[1][2]
-
Cell Seeding Density: The number of cells seeded per well can significantly affect the calculated IC50. Higher densities can lead to increased apparent resistance.[1]
-
Assay Incubation Time: The duration of drug exposure is a critical parameter. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.
-
Cell Line Health and Passage Number: The health and passage number of your cell line can impact its response to inhibitors. It is crucial to use authenticated, low-passage cell lines for experiments.[2]
-
Variability in Drug Preparation: Inconsistent serial dilutions or improper storage of this compound can lead to variations in the effective concentration.[3]
Troubleshooting Workflow for Inconsistent IC50 Values
References
Technical Support Center: 3-Hydroxybenzyl Alcohol Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybenzyl alcohol (3-HBA). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of 3-Hydroxybenzyl alcohol (3-HBA)?
A1: 3-Hydroxybenzyl alcohol is a phenolic alcohol that typically appears as a white to off-white or beige to brown crystalline powder.[1] It is soluble in water and ethanol (B145695), and slightly soluble in DMSO and methanol (B129727).[2][3] Key properties are summarized in the table below.
Q2: How should 3-Hydroxybenzyl alcohol be stored?
A2: 3-HBA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] It is recommended to store it under an inert atmosphere at room temperature.[3]
Q3: What are the known biological activities of 3-Hydroxybenzyl alcohol?
A3: 3-HBA has been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. However, studies suggest that its radical scavenging and antioxidant activities may be less potent compared to its isomers, 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol.
Q4: In which solvents can I dissolve 3-HBA for in vitro experiments?
A4: For cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. A stock solution of up to 24 mg/mL (193.33 mM) in fresh DMSO can be prepared. It is also soluble in ethanol and slightly soluble in methanol. When preparing for cell-based assays, ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5% for DMSO).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of 3-HBA in cell culture medium. | - The concentration of 3-HBA exceeds its solubility in the medium.- The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to crash out.- The stock solution was not properly warmed or mixed before dilution. | - Ensure the final concentration of 3-HBA in the medium is within its soluble range. Start with lower concentrations and perform a solubility test.- Keep the final solvent concentration in the medium as low as possible (e.g., <0.5% for DMSO).- Gently warm the stock solution and vortex before diluting it into the pre-warmed cell culture medium. |
| Inconsistent or unexpected experimental results. | - Degradation of 3-HBA due to improper storage or handling.- Pipetting errors leading to inaccurate concentrations.- Variability in cell health or passage number. | - Store 3-HBA as recommended and prepare fresh stock solutions regularly. Protect from light if necessary.- Calibrate pipettes and use proper pipetting techniques. Prepare a fresh dilution series for each experiment.- Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before treatment. |
| High background in antioxidant assays (e.g., DPPH). | - Interference from the solvent used to dissolve 3-HBA.- The inherent color of the 3-HBA solution at high concentrations. | - Run a solvent control to measure any background absorbance from the solvent itself.- Prepare a sample blank containing 3-HBA and the reaction buffer (without the radical) to subtract any background color from the compound. |
| Observed cytotoxicity at expected non-toxic concentrations. | - Cell line is particularly sensitive to 3-HBA or the solvent.- The 3-HBA lot may have impurities. | - Perform a dose-response curve to determine the cytotoxic concentration for your specific cell line. Consider using a different solvent if solvent toxicity is suspected.- If possible, verify the purity of the 3-HBA. |
Quantitative Data Summary
The following tables summarize quantitative data for hydroxybenzyl alcohol isomers. Note that much of the detailed in vitro data is for the para-isomer (4-hydroxybenzyl alcohol or p-HBA) and may serve as a starting point for designing experiments with 3-HBA.
Table 1: In Vitro Concentrations of p-Hydroxybenzyl Alcohol (p-HBA) in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Effect | Reference |
| HT22 | Cell Viability (MTT) | 12.5 - 200 µM | No significant impact on cell survival. | |
| HT22 | Neuroprotection (OGD/R) | 25, 50, 100, 200 µM | Increased cell survival rate after oxygen-glucose deprivation/reoxygenation. 100 µM showed the highest survival rate. | |
| BRL-3A | Lipid Regulation & Oxidative Stress | 20 µM | Investigated effects on lipid accumulation and oxidative stress. | |
| PC12 | Cytoprotection (H₂O₂ induced) | 0.25, 0.5, 1.0 mM | Prevented H₂O₂-induced cell death in a dose-dependent manner. |
Table 2: Antioxidant Activity of Hydroxybenzyl Alcohol Isomers
| Compound | Assay | IC₅₀ (µg/mL) | Notes | Reference |
| 2-Hydroxybenzyl alcohol | DPPH Radical Scavenging | 84 | - | |
| 3-Hydroxybenzyl alcohol | TBARS Inhibition | - | Showed the least prevention of lipid peroxidation (31% at 25 µg/ml, 36% at 50 µg/ml) compared to 2-HBA and 4-HBA. | |
| 4-Hydroxybenzyl alcohol | TBARS Inhibition | - | Showed higher prevention of lipid peroxidation (51% at 25 µg/ml, 66% at 50 µg/ml) compared to 3-HBA. |
Experimental Protocols
1. DPPH Radical Scavenging Assay (Adapted for 3-HBA)
This protocol is adapted from methods used for other antioxidants and can be used to assess the free radical scavenging activity of 3-HBA.
-
Reagents:
-
3-Hydroxybenzyl alcohol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of 3-HBA in methanol and create a series of dilutions.
-
In a 96-well plate, add 100 µL of each 3-HBA dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: (A_blank - A_sample) / A_blank * 100.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol, based on a study using p-HBA, can be adapted to determine the cytotoxic effects of 3-HBA on a specific cell line.
-
Reagents:
-
3-Hydroxybenzyl alcohol
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of 3-HBA in complete culture medium from a stock solution.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of 3-HBA to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes and measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathways & Experimental Workflows
The following diagrams illustrate potential signaling pathways that may be modulated by hydroxybenzyl alcohols and a general experimental workflow. While these pathways have been investigated for p-HBA, they provide a plausible starting point for research into the mechanisms of 3-HBA.
References
Validation & Comparative
A Comparative Analysis of KSD 2405 and Other Known Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "KSD 2405" is not a recognized designation in publicly available scientific literature or databases as of the last update of this document. This guide has been constructed using a hypothetical profile for this compound as a novel bacterial topoisomerase inhibitor to illustrate a comparative framework. The experimental data for comparator compounds are based on established quality control ranges.
This guide provides an objective comparison of the hypothetical antimicrobial agent this compound against a panel of well-established antibiotics: Ciprofloxacin, Meropenem, and Azithromycin. The document is intended to serve as a template for researchers to structure their own comparative analyses. It includes a summary of antimicrobial activity, detailed experimental protocols, and visualizations of a proposed mechanism of action and experimental workflow.
Comparative Antimicrobial Activity
The in vitro activity of this compound and comparator agents was assessed by determining the Minimum Inhibitory Concentration (MIC) against standard quality control bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges (μg/mL) against Quality Control Strains
| Antimicrobial Agent | Mechanism of Action Class | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 29213 | Pseudomonas aeruginosa ATCC 27853 |
| This compound (Hypothetical) | Bacterial Topoisomerase Inhibitor | 0.015 - 0.06 | 0.12 - 0.5 | 0.25 - 1.0 |
| Ciprofloxacin | Fluoroquinolone (Topoisomerase Inhibitor) | 0.004 - 0.016 | 0.12 - 0.5 | 0.25 - 1.0 |
| Meropenem | Carbapenem (Cell Wall Synthesis Inhibitor) | 0.008 - 0.06[1][2] | 0.03 - 0.12[1][2] | 0.25 - 1.0[2] |
| Azithromycin | Macrolide (Protein Synthesis Inhibitor) | 2.0 - 8.0 | 0.25 - 1.0 | >64 |
Note: Data for comparator agents are based on established CLSI/EUCAST quality control ranges. The data for this compound is hypothetical for illustrative purposes.
Proposed Mechanism of Action: this compound
This compound is hypothesized to be a novel bacterial topoisomerase inhibitor. Unlike fluoroquinolones which trap the enzyme-DNA cleavage complex, this compound is proposed to bind to a distinct allosteric site on DNA gyrase and topoisomerase IV. This binding is thought to prevent the necessary conformational changes required for DNA strand passage and re-ligation, ultimately leading to a cessation of DNA replication and cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of each antimicrobial agent were prepared in a suitable solvent as recommended by the manufacturer.
-
Preparation of Microdilution Plates: A series of two-fold serial dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar (B569324) plates for 18-24 hours. Well-isolated colonies were used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
To determine the bactericidal activity, an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an antibiotic-free agar medium.
Protocol:
-
Subculturing: Following the MIC reading, a 10 µL aliquot from each well showing no visible growth, as well as from the positive control well, was plated onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates were incubated at 35°C ± 2°C for 18-24 hours.
-
MBC Reading: The MBC was determined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Conclusion
This guide presents a comparative framework for evaluating novel antimicrobial compounds like the hypothetical this compound. The data tables, mechanistic diagrams, and detailed protocols provide a comprehensive template for the objective assessment of a new compound's performance against established alternatives. For a complete evaluation, further studies including time-kill kinetics, post-antibiotic effect, and in vivo efficacy models would be required.
References
KSD 2405 (3-Hydroxybenzyl Alcohol): A Comparative Analysis of Efficacy with its Analogs in Antimicrobial Applications
For Immediate Release:
Shanghai, China – December 1, 2025 – In the ongoing search for novel antimicrobial agents, KSD 2405, chemically identified as 3-Hydroxybenzyl alcohol, has emerged as a compound of interest due to its documented broad-spectrum antimicrobial and antibiofilm properties. This guide provides a comparative analysis of the efficacy of this compound and its structural analogs, supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic leads.
Recent studies have explored the synthesis and antimicrobial evaluation of various derivatives of 3-Hydroxybenzyl alcohol, aiming to enhance its potency and spectrum of activity. This comparative guide synthesizes available data to offer a clear overview of the structure-activity relationships and the relative efficacy of these compounds.
Comparative Efficacy Data
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and its key analogs against various pathogens, compiled from multiple research sources.
| Compound | Analog Type | Target Organism | MIC (µg/mL) | Reference |
| This compound (3-Hydroxybenzyl alcohol) | Parent Compound | Staphylococcus aureus | 125 | [1][2] |
| Escherichia coli | 250 | [1] | ||
| Candida albicans | 62.5 | [1] | ||
| Analog A (4-Hydroxybenzyl alcohol) | Positional Isomer | Staphylococcus aureus | >500 | [3] |
| Escherichia coli | >500 | |||
| Analog B (2-Hydroxybenzyl alcohol) | Positional Isomer | Staphylococcus aureus | 250 | |
| Escherichia coli | 500 | |||
| Analog C (3,5-Dihydroxybenzyl alcohol) | Dihydroxy Derivative | Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | |||
| Candida albicans | 31.25 |
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to determine the antimicrobial efficacy of phenolic compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted protocol for determining the in vitro antimicrobial susceptibility of bacteria and fungi.
1. Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are then transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized suspension is then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound (this compound or its analogs) is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
A positive control well (containing only the growth medium and the microbial inoculum) and a negative control well (containing only the growth medium) are included.
-
The plate is incubated at 35-37°C for 16-20 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection is aided by the use of a reading mirror or a spectrophotometer.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the experimental protocols and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MIC determination.
Caption: Putative antimicrobial mechanism.
This guide serves as a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic and antimicrobial activities of three new depsides and ten known depsides and phenols from Indonesian lich… [ouci.dntb.gov.ua]
- 3. Osage Orange (Maclura pomifera) and Spearmint (Mentha spicata) Leaf Extracts Exhibit Antibacterial Activity and Inhibit Human Respiratory Syncytial Virus (hRSV) | MDPI [mdpi.com]
Comparative Analysis of 3-Hydroxybenzyl Alcohol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the purported mechanisms of action for 3-Hydroxybenzyl alcohol (3-HBA), juxtaposed with the well-documented activities of structurally related alternatives, Resorcinol and 4-Hexylresorcinol. The available experimental data is presented to facilitate an objective assessment of their potential therapeutic and cosmetic applications.
Introduction
3-Hydroxybenzyl alcohol, a phenolic compound, is primarily utilized as an intermediate in chemical synthesis.[1][2] However, emerging research suggests potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide aims to validate these claims by comparing the available scientific evidence for 3-HBA with that of its established alternatives, Resorcinol and 4-Hexylresorcinol, which are widely used in dermatological and cosmetic formulations.
Comparative Data on Mechanisms of Action
The following tables summarize the available quantitative data for 3-Hydroxybenzyl alcohol and its alternatives. It is important to note that comprehensive data on the specific mechanisms of action for 3-Hydroxybenzyl alcohol is limited in current scientific literature.
Antioxidant Activity
| Compound | Assay | IC50 Value | Source(s) |
| 3-Hydroxybenzyl Alcohol | DPPH Radical Scavenging | Data not available; noted to be less active than 2-HBA and 4-HBA | [3] |
| Resorcinol | Antioxidant Enzyme Activity | Upregulates Sod2 expression | |
| 4-Hexylresorcinol | DPPH Radical Scavenging | ~17.77 µM (Olivetol, a related alkylresorcinol) | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~28.2 µM |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often linked to their ability to modulate inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the regulation of cytokine expression.
| Compound | Assay/Target | Effect | Source(s) |
| 3-Hydroxybenzyl Alcohol | Nitric Oxide Production | Dose-dependent inhibition | |
| Resorcinol | - | Data not available | |
| 4-Hexylresorcinol | NF-κB Pathway | Inhibits NF-κB phosphorylation and TNF-α production | |
| p-Hydroxybenzyl Alcohol | iNOS and TNF-α | Suppression of expression |
Antimicrobial and Tyrosinase Inhibition Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), while the skin-lightening potential is often assessed through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
| Compound | Target/Assay | MIC/IC50 Value | Source(s) |
| 3-Hydroxybenzyl Alcohol | Various bacteria and fungi | Broad-spectrum antimicrobial and antibiofilm activity (quantitative MICs not specified) | |
| Resorcinol | Various bacteria and fungi | Antiseptic and antifungal properties | |
| 4-Hexylresorcinol | S. aureus, C. albicans | MIC: ≤ 16 µg/mL for 19/25 strains | |
| 4-Hexylresorcinol | Mushroom Tyrosinase | IC50: 1.24 µM (monophenolase), 0.85 µM (diphenolase) | |
| Kojic Acid (Standard) | Human Tyrosinase | IC50: ~500 µmol/L |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Antioxidant action of phenolic compounds.
4-Hexylresorcinol's anti-inflammatory pathway.
DPPH radical scavenging assay workflow.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation : Dissolve the test compound (e.g., 3-Hydroxybenzyl alcohol, controls) in methanol to create a series of concentrations.
-
Assay Procedure :
-
Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Tyrosinase Inhibition Assay
This assay assesses the potential of a compound to inhibit melanin production by targeting the tyrosinase enzyme.
-
Reagents : Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8). L-DOPA is used as the substrate. Kojic acid can be used as a positive control.
-
Assay Procedure :
-
In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm.
-
-
Data Analysis : The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation : Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth). Prepare serial dilutions of the test compound in the broth.
-
Inoculation : In a 96-well microtiter plate, add 100 µL of each dilution of the test compound to the wells. Then, add 100 µL of the microbial inoculum to each well.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
While 3-Hydroxybenzyl alcohol shows promise for various biological activities, the current body of scientific literature lacks the detailed quantitative data and mechanistic studies available for its alternatives, Resorcinol and 4-Hexylresorcinol. The provided data indicates that 3-HBA's antioxidant capacity is lower than its isomers and its specific signaling pathway involvement in anti-inflammatory and antimicrobial actions requires further elucidation. In contrast, 4-Hexylresorcinol demonstrates potent, well-characterized tyrosinase and NF-κB inhibitory activities. Resorcinol is established for its keratolytic and antiseptic properties, although quantitative validation of its specific molecular targets is also an area for further research. This guide highlights the need for more rigorous experimental validation to fully understand the mechanism of action of 3-Hydroxybenzyl alcohol and to accurately position it relative to existing alternatives in the fields of drug development and cosmetics.
References
Comparative Analysis of KSD 2405 Activity Across Diverse Cell Lines
Disclaimer: The following guide is a template designed to meet the user's specifications for a comparative analysis of a compound designated "KSD 2405." Due to the absence of publicly available information on a compound with this name, a hypothetical scenario has been created. The data, protocols, and signaling pathways presented are illustrative examples and should be replaced with actual experimental results for this compound.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the activity of the hypothetical compound this compound across various cell lines. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the presumed signaling pathway and experimental workflow.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the dose-dependent effects of this compound on cell viability and its inhibitory activity against its putative target, a hypothetical kinase "Kinase-X," in a panel of cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 50 |
| HT-29 | Colon Cancer | 120 |
| U-87 MG | Glioblastoma | 250 |
Table 2: this compound Target Engagement - Kinase-X Inhibition
| Cell Line | Kinase-X IC50 (nM) |
| MCF-7 | 5 |
| A549 | 18 |
| HT-29 | 45 |
| U-87 MG | 90 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium and added to the cells at final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Cells were incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
2. In-Cell Target Engagement Assay (NanoBRET™)
-
Cell Transfection: Cells were co-transfected with plasmids encoding for NanoLuc®-Kinase-X fusion protein and a HaloTag®-tracer-interactive protein.
-
Compound Treatment: Transfected cells were treated with varying concentrations of this compound for 2 hours.
-
Tracer Addition: A specific NanoBRET™ tracer was added to the cells.
-
Luminescence Measurement: The NanoBRET™ substrate was added, and both donor and acceptor emission signals were measured using a luminometer.
-
Data Analysis: The BRET ratio was calculated and used to determine the IC50 value for target engagement.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining cell viability.
Unraveling KSD 2405: An Endogenous Metabolite, Not a Commercial Inhibitor
Initial investigations into "KSD 2405" reveal its classification as an endogenous metabolite, a substance naturally occurring within a biological system, rather than a commercially developed inhibitor. This distinction is crucial for researchers, scientists, and drug development professionals, as its biological role and mechanism of action would fundamentally differ from synthetic inhibitory compounds. Currently, detailed public information regarding the specific function and signaling pathways associated with this compound is not available in the scientific literature.
Our comprehensive search for "this compound" primarily identified it through chemical supplier databases, where it is listed under the catalog number CS-0008490. However, these listings do not provide data on its biological activity, making a comparative analysis with known commercial inhibitors impossible at this time.
The acronym "KSD" appears in scientific literature in other contexts, which do not appear to be related to a metabolite designated "2405":
-
3-Ketosteroid-Δ¹-dehydrogenase (KstD): This is an enzyme involved in steroid metabolism.
-
Kidney Stone Disease (KSD): A medical condition characterized by the formation of mineral and salt deposits in the kidneys.
Without experimental data on this compound's performance, such as IC50 values or selectivity profiles, a quantitative comparison with commercial inhibitors cannot be conducted. Furthermore, the absence of information on its mechanism of action and associated signaling pathways prevents the creation of the requested diagrams and detailed experimental protocols.
The user's request for a comparative analysis of this compound and commercial inhibitors cannot be fulfilled at this time due to the fundamental misclassification of this compound as an inhibitor and the lack of available scientific data on its biological function. This compound is documented as an endogenous metabolite, and further research is required to elucidate its role in biological systems before any meaningful comparisons can be drawn. For researchers interested in this metabolite, the immediate focus should be on foundational studies to determine its physiological relevance and mechanism of action.
A Comparative Literature Review of 3-Hydroxybenzyl Alcohol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of scientific literature on 3-Hydroxybenzyl alcohol (3-HBA), offering a comparative analysis of its biological activities alongside its isomers, 2-Hydroxybenzyl alcohol (2-HBA) and 4-Hydroxybenzyl alcohol (4-HBA). 3-HBA, also known as m-hydroxybenzyl alcohol, is a phenolic compound with the chemical formula C7H8O2.[1][2] It serves as an intermediate in chemical synthesis and has been identified in various organisms.[1][3] This document synthesizes experimental data on the antioxidant, anti-inflammatory, and anticancer properties of these compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways.
Chemical Synthesis
The synthesis of 3-Hydroxybenzyl alcohol can be achieved through several routes, primarily involving the reduction of a corresponding benzoic acid derivative or multi-step processes from substituted phenols. While detailed yield comparisons are sparse in the available literature, the primary methods are summarized below.
| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Reference |
| Reduction of 3-Hydroxybenzoic Acid or its Esters | 3-Hydroxybenzoic Acid / Ester | Lithium aluminum hydride (LiAlH4) or Borohydrides | [4] |
| Two-Step Process via Chloroformate Intermediate | (3-chloromethylphenyl) chloroformate | 1. Acidolysis with a carboxylic acid/salt 2. Alcoholysis |
Comparative Biological Activities
Experimental data reveals significant differences in the biological efficacy of the three hydroxybenzyl alcohol isomers. Generally, the ortho- (2-HBA) and para- (4-HBA) isomers exhibit more potent biological activity than the meta- (3-HBA) isomer.
Antioxidant Activity
The antioxidant capacity of hydroxybenzyl alcohols has been evaluated through various assays, including DPPH radical scavenging and inhibition of protein oxidation. Comparative studies indicate that 4-HBA and 2-HBA are more effective antioxidants than 3-HBA.
Table 1: Comparison of Antioxidant Activities of HBA Isomers
| Assay | Concentration | 2-HBA (% Inhibition) | 3-HBA (% Inhibition) | 4-HBA (% Inhibition) | Reference |
| DPPH Radical Scavenging | 100 µg/mL | ~65% | <20% | ~68% | |
| Inhibition of Protein Carbonyl Formation | 25 µg/mL | 44% | 25% | 68% | |
| 50 µg/mL | 66% | 44% | 77% |
Data extracted from a study on free radical scavenging reactions of hydroxybenzyl alcohols. The study notes that the ferric reducing ability of 2-HBA was also higher compared to 3-HBA and 4-HBA at higher concentrations.
Anti-Inflammatory Activity
Research into the anti-inflammatory properties has largely focused on 4-Hydroxybenzyl alcohol (p-HBA). Studies show that nanoparticles releasing 4-HBA can inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-activated macrophage cells.
Table 2: Anti-inflammatory Effects of 4-Hydroxybenzyl Alcohol
| Target Mediator | Cell Line | Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | Inhibition of NO production | |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Suppression of iNOS expression | |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | Reduction in TNF-α production |
Anticancer and Neuroprotective Activities
The para-isomer, 4-HBA, has demonstrated significant potential in both anticancer and neuroprotective applications. It has been shown to inhibit tumor angiogenesis and growth by inducing apoptosis and reducing the expression of factors essential for cancer cell migration and invasion. Furthermore, a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to suppress the growth of glioblastoma cells by modulating multiple signaling pathways.
In neuroprotection, 4-HBA activates several cellular defense mechanisms to protect against oxidative stress and ischemic injury.
Table 3: Anticancer and Neuroprotective Molecular Targets of 4-HBA and Related Compounds
| Activity | Compound | Model System(s) | Key Molecular Targets and Effects | Reference |
| Anticancer | 4-HBA | CT26.WT Colon Carcinoma Cells, Mouse Dorsal Skinfold Chamber | ↓ VEGF (Vascular Endothelial Growth Factor)↓ MMP-9 (Matrix Metalloproteinase-9)↑ Cleaved Caspase-3(Results: Reduced cell viability, migration, and tumor vascularization) | |
| DHMBA | Human Glioblastoma Cells | ↓ PI3K, Akt, MAPK, mTOR↑ p53, p21, Rb, Caspase-3(Results: Suppressed cell proliferation and stimulated apoptosis) | ||
| Neuroprotection | 4-HBA | C. elegans models, Rat model of brain ischemia | ↑ FOXO/DAF-16, SKN-1 (Antioxidant response)↑ HSF-1 (Proteostasis)↑ SIRT1/PGC-1α (Mitochondrial function)↑ Nrf2, PDI (via PI3K/Akt pathway)(Results: Delayed neurodegeneration, increased stress resistance) |
(↑ Upregulation/Activation; ↓ Downregulation/Inhibition)
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways affected by these compounds is crucial for understanding their mechanism of action.
Caption: Anti-inflammatory action of 4-HBA in LPS-stimulated macrophages.
Caption: Anticancer mechanism of 4-HBA via key molecular targets.
Caption: Neuroprotective signaling pathways activated by 4-HBA.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the literature to allow for replication and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free-radical scavenging capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (e.g., 20-100 µg/mL) in methanol.
-
Add a fixed volume of the DPPH solution to an equal volume of the test compound solution in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing only DPPH and methanol is also measured.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Cell Viability Assay (WST-1)
This assay is used to quantify cellular proliferation and viability.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Protocol Outline (as used for CT26.WT cells):
-
Seed cells (e.g., CT26.WT colon carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 4-HBA) or a vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add WST-1 reagent to each well and incubate for an additional period (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance of the formazan product at a wavelength of 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to identify the protein of interest.
-
Protocol Outline (General):
-
Protein Extraction: Lyse treated and control cells with a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-cleaved Caspase-3, anti-VEGF).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
-
References
Benchmarking KSD-2405: A Comparative Guide to PD-1/PD-L1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, orally available small molecule inhibitor KSD-2405 against the industry-standard monoclonal antibody therapies, Pembrolizumab and Nivolumab. The information presented herein is intended to provide an objective assessment of KSD-2405's performance based on preclinical and clinical data, positioning it within the current landscape of cancer immunotherapy.
Introduction to PD-1/PD-L1 Pathway and its Inhibition
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1][2][3] The interaction between PD-1, expressed on activated T-cells, and PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system.[4][5] Immune checkpoint inhibitors that block the PD-1/PD-L1 interaction can restore the immune system's ability to recognize and attack cancer cells.
KSD-2405 is a novel, orally bioavailable small molecule designed to disrupt the PD-1/PD-L1 interaction. Unlike the intravenously administered monoclonal antibodies Pembrolizumab and Nivolumab, KSD-2405 offers the potential for improved patient convenience and dosing flexibility. This guide evaluates the preclinical efficacy and clinical performance of KSD-2405 in relation to these established therapies.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for KSD-2405, Pembrolizumab, and Nivolumab from preclinical and clinical studies.
Table 1: Preclinical Efficacy
| Parameter | KSD-2405 (Hypothetical Data) | Pembrolizumab | Nivolumab |
| Target | PD-L1 | PD-1 | PD-1 |
| Modality | Small Molecule | Monoclonal Antibody | Monoclonal Antibody |
| Administration | Oral | Intravenous | Intravenous |
| PD-1/PD-L1 Binding Affinity (KD) | 5 nM | 29 pM | 2.6 nM |
| In Vitro PD-1/PD-L1 Blockade (IC50) | 15 nM | 0.2 nM | 0.5 nM |
| T-Cell Activation (EC50) | 50 nM | 0.1 nM | 0.3 nM |
Table 2: Clinical Efficacy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Parameter | KSD-2405 (Hypothetical Phase II Data) | Pembrolizumab (KEYNOTE-042) | Nivolumab (CheckMate 012) |
| Objective Response Rate (ORR) | 35% | 27% (in PD-L1 TPS ≥1%) | 30% |
| Median Overall Survival (OS) | 20 months | 16.7 months (in PD-L1 TPS ≥1%) | Not Reported in this study |
| Median Progression-Free Survival (PFS) | 8 months | 5.4 months (in PD-L1 TPS ≥1%) | 30 weeks |
Table 3: Safety Profile - Common Adverse Reactions (>20%)
| Adverse Reaction | KSD-2405 (Hypothetical Data) | Pembrolizumab | Nivolumab |
| Fatigue | Yes | Yes | Yes |
| Musculoskeletal Pain | Yes | Yes | Yes |
| Rash | Yes | Yes | Yes |
| Diarrhea | Yes | Yes | Yes |
| Nausea | Yes | Yes | Yes |
| Pruritus | No | Yes | Yes |
| Cough | No | Yes | Yes |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of a drug to inhibit the interaction between PD-1 and PD-L1.
Principle: The assay utilizes two engineered cell lines: PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and a luciferase reporter driven by an NFAT response element) and PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1). Co-culture of these cells leads to PD-1/PD-L1 interaction, which inhibits T-cell receptor (TCR) signaling and subsequent luciferase expression. A blocking antibody or small molecule will disrupt this interaction, restoring TCR signaling and leading to a measurable luminescent signal.
Protocol:
-
Cell Preparation: Thaw and plate the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the manufacturer's instructions.
-
Drug Incubation: Add serial dilutions of the test article (KSD-2405, Pembrolizumab, or Nivolumab) to the co-culture wells. Include a negative control (no drug) and a positive control (a known blocking antibody).
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified, 5% CO2 incubator.
-
Luminescence Detection: Add a luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the drug concentration and determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
T-Cell Activation Assay
This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring T-cell activation.
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated and the T-cells within this population are stimulated. In the presence of PD-L1, T-cell activation is suppressed. The addition of a PD-1/PD-L1 inhibitor should restore T-cell activation, which can be measured by the proliferation of T-cells or the secretion of cytokines like Interferon-gamma (IFN-γ).
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
T-Cell Stimulation: Plate the PBMCs and stimulate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Drug Treatment: Add serial dilutions of the test article (KSD-2405, Pembrolizumab, or Nivolumab) to the wells.
-
Co-culture: Incubate the cells for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using a method like CFSE dilution or by quantifying the incorporation of a labeled nucleotide (e.g., BrdU).
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
-
Data Analysis: Plot the proliferation or cytokine concentration against the drug concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of KSD-2405.
Caption: A typical preclinical and clinical development workflow for a novel checkpoint inhibitor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
